cis-Cinnamic acid

Catalog No.
S623819
CAS No.
102-94-3
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Cinnamic acid

CAS Number

102-94-3

Product Name

cis-Cinnamic acid

IUPAC Name

(Z)-3-phenylprop-2-enoic acid

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6-

InChI Key

WBYWAXJHAXSJNI-SREVYHEPSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)O

Solubility

0.57 mg/mL at 25 °C
insoluble in water; soluble in oils
slightly soluble (in ethanol)

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)O

Plant Growth and Development:

  • Auxin Efflux Inhibitor: cis-Cinnamic acid (cis-CA) has been identified as a natural auxin efflux inhibitor in plants. Auxin is a plant hormone crucial for various physiological processes, including root development, cell division, and stem elongation. By inhibiting the efflux (outward movement) of auxin from cells, cis-CA promotes its accumulation, leading to enhanced lateral root formation [].

Antimicrobial Activity:

  • Antibacterial and Antifungal Properties: Studies suggest that cis-Cinnamic acid possesses antibacterial and antifungal properties. It has been shown to be effective against various bacterial and fungal strains, including those responsible for food spoilage and plant diseases [, ].

Other Potential Applications:

  • Bioremediation: Research suggests that cis-Cinnamic acid may have potential applications in bioremediation due to its ability to degrade certain environmental pollutants [].
  • Medicinal Properties: Preliminary studies indicate that cis-Cinnamic acid might have anti-inflammatory and antioxidant properties, warranting further investigation into its potential therapeutic applications [].

Cis-Cinnamic acid, also known as (Z)-3-phenylprop-2-enoic acid, is an organic compound with the molecular formula C₉H₈O₂. It is a colorless to pale yellow crystalline solid that is slightly soluble in water but freely soluble in many organic solvents. As a member of the phenylpropanoid family, it is characterized by its unsaturated carboxylic acid structure, which includes a double bond between the second and third carbon atoms of the chain. Cis-Cinnamic acid exists alongside its more stable trans isomer, trans-cinnamic acid, but the cis form has distinct properties and biological activities that differentiate it from its counterpart .

cis-Cinnamic acid acts as a natural auxin efflux inhibitor in plants. Auxin is a plant hormone crucial for various growth and developmental processes. c-CA disrupts the efflux pumps responsible for auxin transport out of cells, leading to increased intracellular auxin levels and promoting specific plant responses []. Studies suggest that c-CA might play a role in root development by enhancing lateral root formation [].

Typical of carboxylic acids and alkenes:

  • Isomerization: Cis-cinnamic acid can be converted to trans-cinnamic acid through heat or light exposure, which facilitates geometric isomerization.
  • Hydrogenation: The double bond can be hydrogenated to form cinnamyl alcohol or other saturated derivatives.
  • Esterification: Reacting with alcohols in the presence of an acid catalyst yields esters, which are often used in flavoring and fragrance applications.
  • Decarboxylation: Under certain conditions, cis-cinnamic acid can lose carbon dioxide to form styrene derivatives .

Cis-Cinnamic acid can be synthesized through several methods:

  • Isomerization of Trans-Cinnamaldehyde: This method involves the conversion of trans-cinnamaldehyde to cis-cinnamic acid using catalysts like silver-exchanged zeolites in organic solvents such as toluene .
  • Knoevenagel Condensation: This reaction involves benzaldehyde and malonic acid in the presence of a weak base, followed by decarboxylation.
  • Direct Synthesis from Cinnamic Acid: Cis-cinnamic acid can also be obtained through specific conditions that favor its formation over the trans isomer during

Cis-Cinnamic acid finds various applications across multiple fields:

  • Agriculture: Used as a biostimulant for promoting plant growth.
  • Flavoring and Fragrance Industry: Employed as a precursor for synthesizing esters that contribute to flavor profiles and fragrances.
  • Pharmaceuticals: Investigated for potential roles in drug formulation due to its biological activity .

Cis-Cinnamic acid shares structural similarities with several other compounds within the phenylpropanoid family. Here are some notable comparisons:

Compound NameStructure TypeUnique Characteristics
Trans-Cinnamic AcidIsomerMore stable than cis form; commonly found in nature
Coumaric AcidHydroxycinnamic AcidContains a hydroxyl group; involved in plant defense mechanisms
Ferulic AcidHydroxycinnamic AcidContains methoxy group; acts as an antioxidant
Caffeic AcidHydroxycinnamic AcidKnown for anti-inflammatory properties; widely studied for health benefits

Cis-Cinnamic acid stands out due to its unique biological activity related to plant growth stimulation, which is not observed in its trans counterpart or other similar compounds. This specificity makes it a valuable compound for agricultural applications and research into plant biology .

Physical Description

Solid
White crystalline scales, honey floral odou

XLogP3

2.1

LogP

2.13

Melting Point

132-135 °C
132-135°C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

102-94-3
621-82-9

Wikipedia

Cis-cinnamic acid

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Dates

Modify: 2023-08-15

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